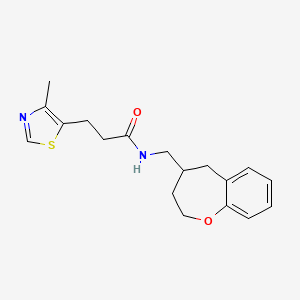![molecular formula C19H21NO B5682846 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a unique antipsychotic medication that is effective for patients who are resistant to other antipsychotic drugs.
作用機序
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine reduces the activity of dopamine in the brain, which can reduce symptoms of psychosis. Clozapine also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and mood. Clozapine also has anti-inflammatory effects and has been shown to reduce the levels of cytokines, which are molecules involved in the immune response. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
Clozapine has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory and neuroprotective effects, which may be useful for studying the effects of inflammation and neurodegeneration on the brain. However, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine also has limitations for lab experiments. It can be difficult to administer in animal models, as it requires frequent monitoring of blood levels to ensure safety. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine can have side effects, such as sedation and weight gain, which may confound experimental results.
将来の方向性
There are a number of future directions for 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine research. One area of interest is the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, there is interest in studying the anti-inflammatory and neuroprotective effects of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new antipsychotic medications that are based on the mechanism of action of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, but with fewer side effects. Finally, there is interest in studying the genetic factors that contribute to treatment response to 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, which may help to identify patients who are most likely to benefit from the medication.
Conclusion
Clozapine is a unique antipsychotic medication that has been extensively studied for its efficacy in treating schizophrenia. It has a well-established mechanism of action and has been shown to have anti-inflammatory and neuroprotective effects. While 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has limitations for lab experiments, there are a number of future directions for research, including the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders and the development of new antipsychotic medications based on its mechanism of action.
合成法
The synthesis of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with 2,2-dimethylpropanoic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The yield of the synthesis process is typically around 60%.
科学的研究の応用
Clozapine has been extensively researched for its efficacy in treating schizophrenia. It has been shown to be effective for patients who are resistant to other antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.
特性
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXNIMVSZFWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)


![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)